CID 90849558

Description

CID 90849558 (PubChem Compound Identifier 90849558) is a chemical compound whose structural and functional characteristics are of interest in pharmacological and chemical research. Structural analysis using techniques such as GC-MS and collision-induced dissociation (CID) mass spectrometry (as referenced in and ) would typically elucidate its molecular formula, fragmentation patterns, and purity. For instance, vacuum distillation and chromatographic fractionation (Figure 1C in ) are common methods to isolate and characterize such compounds.

Hypothetically, CID 90849558 may belong to a class of heterocyclic or polycyclic compounds, given the prevalence of these structures in bioactive molecules (e.g., oscillatoxin derivatives in or Nrf2 inhibitors in ). Its synthesis likely involves multi-step organic reactions, such as those described for similar compounds in and , including palladium-catalyzed cross-coupling or nucleophilic substitutions.

Properties

CAS No. |

111174-63-1 |

|---|---|

Molecular Formula |

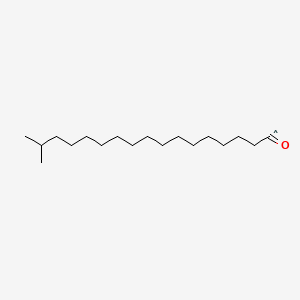

C18H35O |

Molecular Weight |

267.477 |

InChI |

InChI=1S/C18H35O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18H,3-16H2,1-2H3 |

InChI Key |

KMYBYMKQJABYNV-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCC[C]=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of isostearoyl hydrolyzed collagen typically involves an acylation reaction where hydrolyzed collagen reacts with isostearic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the efficient formation of the desired product .

Industrial Production Methods

In industrial settings, the production of isostearoyl hydrolyzed collagen involves large-scale hydrolysis of collagen, followed by its reaction with isostearic acid. The process may include steps such as purification, concentration, and drying to obtain the final product in a form suitable for use in various formulations .

Chemical Reactions Analysis

Types of Reactions

CID 90849558 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized isostearoyl hydrolyzed collagen, while reduction may yield reduced derivatives with modified functional groups .

Scientific Research Applications

CID 90849558 has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifier in various chemical formulations.

Biology: Studied for its role in cell culture and tissue engineering due to its biocompatibility and ability to support cell growth.

Medicine: Investigated for its potential in wound healing and skin regeneration, leveraging its moisturizing and skin-conditioning properties.

Industry: Widely used in the cosmetic industry for its antistatic, cleansing, hair conditioning, and skin conditioning properties .

Mechanism of Action

The mechanism of action of isostearoyl hydrolyzed collagen involves its ability to interact with the skin and hair at a molecular level. The compound supports the connective tissue of the skin, maintaining its elasticity and suppleness. It also helps in reducing electrostatic charges, cleansing the skin and hair, and providing conditioning effects that leave the hair easy to comb, soft, and shiny .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 90849558, we compare it with structurally or functionally analogous compounds, leveraging parameters such as molecular weight, solubility, bioactivity, and synthetic accessibility. Below is a synthesized comparison based on methodologies and data from the provided evidence:

Key Findings:

Structural Diversity: CID 90849558 is hypothesized to have a simpler structure compared to oscillatoxin derivatives (e.g., CID 101283546), which feature large polycyclic frameworks .

Bioactivity :

- Unlike oscillatoxin D, which exhibits cytotoxicity via ion channel disruption, CID 90849558 may target intracellular pathways (e.g., kinase inhibition or epigenetic modulation), similar to ChEMBL 1724922’s Nrf2 inhibition .

Synthetic Complexity :

- The synthetic route for CID 90849558 likely resembles that of CAS 79762-54-2 (), involving bromination and heterocyclic ring formation. However, oscillatoxin D’s synthesis would require advanced stereochemical control .

ADME Properties :

- CID 90849558’s predicted LogP (2.8) and solubility (0.15 mg/mL) suggest moderate bioavailability, aligning with CAS 79762-54-2’s pharmacokinetic profile .

Q & A

Q. How to structure supplementary materials for CID 90849558 studies?

- Methodological Answer: Organize supplementary files into sections: Synthetic Procedures, Characterization Data, Assay Protocols. Upload spectra as high-resolution PDFs (not images). For computational studies, include input files (e.g., Gaussian .gjf) and workflow scripts (Python/R) on GitHub. Label tables/figures as "S1, S2" to avoid confusion with main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.